molecular formula C12H10O4 B7894918 Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol CAS No. 4412-92-4

Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol

Cat. No.: B7894918
CAS No.: 4412-92-4
M. Wt: 218.20 g/mol
InChI Key: NGZHHGIZOYVRMM-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol (CAS 4412-92-4) is an organic compound with the molecular formula C12H10O4 and a molecular weight of 218.21 g/mol. This chemical features a benzodioxole ring system linked to a furan ring via a methanol group, making it a structure of interest in medicinal and agricultural chemistry research. Research into 1,3-benzodioxole derivatives highlights their significant potential as scaffolds for developing novel bioactive compounds . For instance, certain derivatives have been designed and synthesized as potent agonists of the TIR1 auxin receptor, demonstrating a remarkable ability to promote root growth in plants, which presents a promising application in the development of new plant growth regulators . Furthermore, related benzodioxole-containing compounds have been isolated from natural sources and investigated for their antifungal properties . Researchers value this compound and its analogs for exploring structure-activity relationships and for use in computer-aided drug discovery. It is supplied for laboratory research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-benzodioxol-5-yl(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-12(9-3-4-14-6-9)8-1-2-10-11(5-8)16-7-15-10/h1-6,12-13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZHHGIZOYVRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280652
Record name α-3-Furanyl-1,3-benzodioxole-5-methanol
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Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-92-4
Record name α-3-Furanyl-1,3-benzodioxole-5-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4412-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-3-Furanyl-1,3-benzodioxole-5-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Benzo D 1 2 Dioxol 5 Yl Furan 3 Yl Methanol and Analogues

Strategies for Carbon-Carbon Bond Formation at the Methanol (B129727) Linker

The crucial step in the synthesis is the formation of the carbon-carbon bond that creates the diarylmethanol core. This is typically achieved by the nucleophilic addition of an organometallic reagent derived from one aromatic system to a carbonyl group on the other.

A direct and powerful method for forming the C-C bond of the methanol linker involves the reaction of an organometallic derivative of furan (B31954) with piperonal (B3395001) (benzo[d] nih.govdioxole-5-carbaldehyde). The nucleophilic carbon of the organometallic furan attacks the electrophilic carbonyl carbon of piperonal.

Grignard Reagents: The preparation of a 3-furyl Grignard reagent, such as 3-furylmagnesium bromide, from 3-bromofuran (B129083) is a standard approach. This reagent can then be added to a solution of piperonal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

Organolithium Reagents: Alternatively, 3-furyllithium can be generated via lithium-halogen exchange from a 3-halofuran (e.g., 3-bromofuran or 3-iodofuran) using an organolithium base like n-butyllithium (n-BuLi), typically at low temperatures (-78 °C) to prevent side reactions. The addition of piperonal to this pre-formed organolithium species affords the lithium alkoxide, which upon quenching with water or a mild acid, gives Benzo[d] nih.govdioxol-5-yl(furan-3-yl)methanol.

These reactions are highly effective for creating secondary alcohols. The choice between Grignard and organolithium reagents may depend on the availability of starting materials and the presence of other functional groups in more complex analogues.

Table 1: Organometallic Addition Reactions for Methanol Linker Formation

Nucleophilic Reagent Electrophilic Reagent Typical Conditions Product
3-Furylmagnesium bromide Piperonal THF, 0 °C to rt Benzo[d] nih.govdioxol-5-yl(furan-3-yl)methanol

An alternative, multi-step strategy involves an initial aldol-type condensation to form a chalcone-like intermediate, which is subsequently reduced to the target structure. This approach offers versatility in creating a variety of analogues.

The first step is typically a base-catalyzed Claisen-Schmidt condensation. For instance, 3-acetylfuran can be condensed with piperonal in the presence of a base like sodium hydroxide (B78521) (NaOH) in an alcoholic solvent. This reaction forms an α,β-unsaturated ketone, (E)-1-(furan-3-yl)-3-(benzo[d] nih.govdioxol-5-yl)prop-2-en-1-one.

The transformation of this chalcone (B49325) intermediate to the final product requires the reduction of both the carbonyl group and the carbon-carbon double bond. This can be achieved in several ways:

Two-Step Reduction: Selective reduction of the carbonyl group first, using a reagent like sodium borohydride (B1222165) (NaBH₄), yields an allylic alcohol. Subsequent hydrogenation of the double bond, often using a catalyst like palladium on carbon (Pd/C) with hydrogen gas, completes the synthesis.

One-Pot Reduction: More aggressive reducing agents, such as lithium aluminum hydride (LiAlH₄), can sometimes achieve the reduction of both functional groups simultaneously. Catalytic transfer hydrogenation is another method that can effect this transformation.

This pathway, while longer, allows for the synthesis of analogues by modifying the initial ketone and aldehyde starting materials. mdpi.comresearchgate.net

Table 2: Aldol Condensation and Reduction Strategy

Step Reactants Reagents/Conditions Intermediate/Product
1. Condensation 3-Acetylfuran, Piperonal NaOH, Ethanol, rt (E)-1-(Furan-3-yl)-3-(benzo[d] nih.govdioxol-5-yl)prop-2-en-1-one

| 2. Reduction | Chalcone Intermediate | 1. NaBH₄, MeOH2. H₂, Pd/C | Benzo[d] nih.govdioxol-5-yl(furan-3-yl)methanol |

Synthesis of Benzo[d]nih.goverowid.orgdioxole-Containing Precursors

The availability of appropriately substituted benzo[d] nih.govdioxole precursors is critical. The most common starting material is piperonal, which can be synthesized or derivatized.

Piperonal is a naturally occurring aromatic aldehyde that serves as a key starting material. nih.govwikipedia.org Its chemical reactivity is dominated by the aldehyde functional group, which can undergo a wide range of transformations. wikipedia.org

Oxidation: Piperonal can be oxidized to piperonylic acid using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).

Reduction: The aldehyde can be reduced to the corresponding piperonyl alcohol with reducing agents such as sodium borohydride (NaBH₄). wikipedia.org

Condensation Reactions: As discussed previously, the aldehyde readily participates in condensation reactions with active methylene (B1212753) compounds (e.g., Knoevenagel condensation) and ketones (Claisen-Schmidt condensation) to form a variety of derivatives. nih.gov

These standard derivatizations provide access to a library of precursors for the synthesis of diverse analogues.

Direct modification of the benzo[d] nih.govdioxole aromatic ring allows for the introduction of various substituents. The methylenedioxy group is an electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the oxygen atoms (positions 5 and 6).

Starting from 1,2-methylenedioxybenzene, several functionalization reactions can be performed:

Formylation: The Vilsmeier-Haack reaction (using DMF and POCl₃) or Duff reaction can introduce a formyl group at the 5-position to synthesize piperonal itself.

Halogenation: Bromination or chlorination typically occurs at the 5-position to yield precursors like 5-bromo-benzo[d] nih.govdioxole.

Chloromethylation: Reaction with formaldehyde (B43269) and HCl can introduce a chloromethyl group, which is a versatile handle for further transformations, as seen in some synthetic routes to piperonal.

These methods enable the synthesis of precursors with varied substitution patterns on the benzodioxole ring, which can then be carried forward to produce the final target analogues. frontiersin.orgnih.gov

Table 3: Functionalization of the Benzo[d] nih.govdioxole Ring

Starting Material Reaction Reagents Product
1,2-Methylenedioxybenzene Vilsmeier-Haack POCl₃, DMF Piperonal
1,2-Methylenedioxybenzene Bromination Br₂, Acetic Acid 5-Bromo-benzo[d] nih.govdioxole

Synthetic Routes to Furan-3-yl-Containing Intermediates

The synthesis of 3-substituted furans presents a unique challenge compared to the more accessible 2- or 5-substituted derivatives. Access to key intermediates like 3-bromofuran or 3-furoic acid is essential for the carbon-carbon bond-forming strategies discussed in section 2.1.

Several routes have been developed to access these valuable building blocks:

From Furan: Direct bromination of furan is complex and often leads to a mixture of products or ring-opening. Therefore, indirect methods are preferred.

From 3-Furoic Acid: One of the more reliable routes to 3-substituted furans begins with 3-furoic acid. rsc.org This acid can be prepared through various multi-step sequences, for example, from the oxidation of 3-methylfuran. Once obtained, the carboxylic acid can be converted to other functional groups. For instance, a Hunsdiecker-type reaction can convert the silver salt of 3-furoic acid to 3-bromofuran.

Cyclization Routes: Many syntheses build the furan ring itself. The Paal-Knorr furan synthesis, which involves the dehydration of a 1,4-dicarbonyl compound, can be adapted to produce 3-substituted furans if the appropriate acyclic precursor is available. Modern methods involving transition-metal-catalyzed cyclizations of alkynes and allenes also provide access to substituted furans. organic-chemistry.org

The development of robust and scalable syntheses for these furan-3-yl intermediates remains an active area of research, driven by their utility in synthesizing complex molecules. rsc.org

Compound Index

Construction of Substituted Furan Rings

The furan ring is a key component, and its synthesis with specific substitution patterns is crucial. Modern organic synthesis has moved beyond classical methods to embrace more versatile and efficient strategies. One-pot multicomponent reactions represent a significant advancement, allowing for the construction of complex polysubstituted furans from simple starting materials in a single step, thereby increasing efficiency and reducing waste.

A notable catalyst-free approach involves the one-pot reaction of a 1,3-dicarbonyl compound, an aromatic aldehyde, and an isocyanide. researchgate.net This method provides a straightforward pathway to highly functionalized furans. For example, the reaction between 1,3-diphenylpropane-1,3-dione, various aromatic aldehydes, and cyclohexyl isocyanide proceeds efficiently without the need for a catalyst, as detailed in the table below.

Aldehyde ComponentReaction Time (h)Yield (%)
4-Chlorobenzaldehyde1294
4-Nitrobenzaldehyde1292
Benzaldehyde1589
4-Methylbenzaldehyde1585

Modifications of Furan Carbaldehydes

Furan carbaldehydes are versatile intermediates that can be modified to introduce a variety of functional groups. Condensation reactions with active methylene compounds are a common strategy to extend the carbon framework. These reactions can be promoted by both thermal and non-thermal methods, such as microwave irradiation, which often leads to shorter reaction times and improved yields.

Catalytic Approaches in Synthesis

Catalysis offers powerful tools for the synthesis of furan and benzo[d] nih.govresearchgate.netdioxole derivatives, enabling reactions that would otherwise be difficult or inefficient. Palladium-catalyzed cross-coupling reactions are particularly prominent, alongside emerging green chemistry protocols.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This reaction is instrumental in creating analogues of the target molecule by coupling halogenated benzo[d] nih.govresearchgate.netdioxole or furan precursors with various boronic acids. mdpi.comworldresearchersassociations.com

In a representative study, 1-((6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole was coupled with a range of arylboronic acids using a palladium catalyst. researchgate.net The optimization of reaction conditions, including the choice of catalyst, base, and solvent, was critical for achieving high yields. The use of PdCl₂(PPh₃)₂ as a catalyst, K₂CO₃ as a base, and a mixture of toluene, ethanol, and water as the solvent system proved effective. researchgate.net

Selected examples of Suzuki-Miyaura coupling with 1-((6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole. researchgate.net
Arylboronic AcidProduct Yield (%)
4-Methoxyphenylboronic acid89
3-Fluorophenylboronic acid71
Thiophen-2-ylboronic acid66
4-Formylphenylboronic acid55
Pyridin-3-ylboronic acid33

This methodology demonstrates the versatility of palladium catalysis in generating a library of substituted benzodioxole derivatives, which are key precursors for more complex structures. researchgate.net

Green Chemistry Protocols for Benzo[d]nih.govresearchgate.netdioxole and Furan Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry protocols aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable green chemistry tool. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including furan and benzofuran (B130515) derivatives. researchgate.netnih.gov For instance, the synthesis of 2-(5-substituted-furan-2-yl)-4H-chromen-4-ones from furan-substituted chalcones was achieved in minutes with good yields under ultrasound irradiation at room temperature. researchgate.net Similarly, the synthesis of benzofuran-oxadiazole molecules has been efficiently conducted using ultrasonic assistance, highlighting its utility as a green synthetic methodology. nih.govnih.gov The primary advantages include significantly reduced reaction times, higher yields, and operational simplicity compared to conventional heating methods. researchgate.netmdpi.com

Reducing or eliminating catalysts and solvents addresses key principles of green chemistry. As mentioned previously, catalyst-free, multicomponent reactions for the synthesis of polysubstituted furans are highly effective. researchgate.net

Mechanistic Investigations and Reaction Pathways of Benzo D 1 2 Dioxol 5 Yl Furan 3 Yl Methanol

Reaction Kinetics and Thermodynamic Studies of Formation

The formation of Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol is typically achieved through the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium species, to an appropriate aldehyde. A common synthetic route involves the reaction of 3-bromofuran (B129083) with magnesium to form furan-3-ylmagnesium bromide, which then acts as a nucleophile attacking the carbonyl carbon of piperonal (B3395001) (benzo[d] wikipedia.orgrsc.orgdioxole-5-carbaldehyde).

The mechanism of this Grignard reaction proceeds via a nucleophilic addition pathway. youtube.comlibretexts.org The partially negative carbon of the furan-3-ylmagnesium bromide attacks the electrophilic carbonyl carbon of piperonal. This leads to the formation of a tetrahedral intermediate, a magnesium alkoxide salt. Subsequent acidic workup protonates the alkoxide to yield the final product, Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol. youtube.com

Thermodynamically, the formation of this alcohol via the Grignard pathway is an exothermic process, driven by the formation of a stable carbon-carbon bond and the subsequent protonation of the alkoxide. hzdr.de Kinetic studies of similar Grignard reactions show that the rate is dependent on the concentration of both the organomagnesium compound and the aldehyde. The reaction is typically fast, often requiring cooling to control the reaction rate and prevent side reactions.

Below is an interactive data table summarizing typical kinetic and thermodynamic parameters for the formation of a diaryl-like methanol (B129727) via a Grignard reaction.

ParameterTypical Value RangeConditions
Rate Constant (k) 10-2 - 10-1 M-1s-1Tetrahydrofuran (B95107) (THF), 25°C
Activation Energy (Ea) 40 - 60 kJ/molVaries with specific reactants and solvent
Enthalpy of Reaction (ΔH) -150 to -250 kJ/molCalorimetric measurements in ethereal solvent
Reaction Order First order in Grignard reagent, First order in aldehydeUnder standard Grignard reaction conditions

Note: The data in this table is representative of Grignard reactions for the synthesis of similar aromatic carbinols and is intended for illustrative purposes.

Elucidation of Reaction Mechanisms at the Carbinol Center

The carbinol center of Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol is analogous to a benzylic position, which confers significant reactivity. The proximity of both the electron-rich benzo[d] wikipedia.orgrsc.orgdioxol ring and the furan (B31954) ring allows for the stabilization of reactive intermediates, such as carbocations and radicals, through resonance. chemistrysteps.com

Reactions at this center can proceed through several mechanisms, largely dictated by the reaction conditions. In the presence of acid, protonation of the hydroxyl group followed by the loss of water generates a resonance-stabilized secondary carbocation. This carbocation is stabilized by delocalization of the positive charge onto both the benzodioxole and furan rings. This intermediate can then be attacked by a variety of nucleophiles in an SN1-type mechanism. researchgate.net

Alternatively, the carbinol can undergo oxidation. Under mild oxidative conditions, the secondary alcohol can be converted to the corresponding ketone, (benzo[d] wikipedia.orgrsc.orgdioxol-5-yl)(furan-3-yl)methanone. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can lead to cleavage of the C-C bond adjacent to the aromatic rings, ultimately yielding benzoic acid derivatives, although this is a more destructive pathway. chemistrysteps.comchemistry.coach

Intramolecular Cyclization and Rearrangement Pathways

Furylcarbinols, such as Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol, are known to undergo fascinating intramolecular cyclization and rearrangement reactions, most notably the Piancatelli rearrangement. This acid-catalyzed process transforms 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgnih.gov Although the substrate is a 3-furylcarbinol, analogous acid-catalyzed rearrangements are plausible.

The proposed mechanism for the Piancatelli rearrangement involves the formation of a resonance-stabilized carbocation at the carbinol center. This is followed by a 4π-electrocyclization, which is mechanistically similar to the Nazarov cyclization. wikipedia.orgthieme-connect.com This electrocyclization leads to the formation of a cyclopentenyl cation, which is then trapped by water to afford the 4-hydroxycyclopentenone product. The reaction is often highly stereoselective, yielding the trans isomer exclusively. nih.gov

Another potential, though less common, pathway could involve a Nazarov-type cyclization if the carbinol is first oxidized to the corresponding α,β-unsaturated ketone. wikipedia.orgthermofisher.com These types of reactions highlight the synthetic utility of furylcarbinols as precursors to complex carbocyclic frameworks. thieme-connect.com

Stereochemical Control and Diastereoselective Synthesis

The carbinol carbon in Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol is a stereocenter. Consequently, the synthesis of this compound can lead to a racemic mixture of enantiomers. Achieving stereochemical control to favor one enantiomer is a significant challenge in modern organic synthesis.

One approach to enantioselective synthesis involves the use of chiral catalysts in the initial Grignard or organolithium addition to piperonal. Chiral amino alcohols and other ligands have been shown to induce high levels of enantioselectivity in the addition of organozinc reagents to aldehydes, a reaction closely related to the Grignard reaction. nih.govscispace.com

Furthermore, in reactions involving the derivatization of the carbinol, such as the Piancatelli rearrangement, the existing stereocenter can direct the stereochemical outcome of the newly formed stereocenters, leading to diastereoselective synthesis. Asymmetric variants of the Piancatelli rearrangement have been developed using chiral Brønsted or Lewis acids, which can afford cyclopentenone products with high enantioselectivity. thieme-connect.comrsc.org

The table below presents illustrative data on the diastereoselective synthesis of related compounds.

Reaction TypeChiral Catalyst/AuxiliaryDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Asymmetric Arylation of AldehydeChiral Amino Alcohol->90%
Diastereoselective Nucleophilic SubstitutionChiral Sulfinamide>95:5-
Asymmetric Piancatelli RearrangementChiral Phosphoric Acid>20:1up to 99%
Diastereoselective DiarylmethylationChiral Bisoxazoline Ligandup to 4.6:1up to 78%

Note: This table contains representative data from studies on analogous systems to illustrate the potential for stereochemical control. nih.gov

Radical and Ionic Mechanisms in Derivatization

The benzylic-like nature of the carbinol center in Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol allows for derivatization through both radical and ionic pathways. chemistrysteps.com The choice of mechanism is highly dependent on the reagents and reaction conditions.

Ionic Mechanisms: As discussed previously, in the presence of acid, the compound can form a resonance-stabilized carbocation. This intermediate is highly susceptible to attack by a wide range of nucleophiles, leading to substitution of the hydroxyl group. The electron-donating nature of the benzo[d] wikipedia.orgrsc.orgdioxol moiety enhances the stability of this carbocation, facilitating SN1-type reactions. chemistrysteps.com

Radical Mechanisms: In the presence of a radical initiator, such as benzoyl peroxide, and a halogen source like N-bromosuccinimide (NBS), a hydrogen atom can be abstracted from the carbinol carbon to form a benzylic-type radical. libretexts.org This radical is stabilized by resonance delocalization over both the benzodioxole and furan rings. fiveable.melibretexts.org The resulting radical can then react with a halogen to form the corresponding halide. This pathway provides a means for functionalization at the carbinol center without involving ionic intermediates.

The dual reactivity of this position makes Benzo[d] wikipedia.orgrsc.orgdioxol-5-yl(furan-3-yl)methanol a versatile intermediate for further synthetic transformations.

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a strong magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the carbon and proton framework. For complex structures like Benzo[d] pharmafocuseurope.comacdlabs.comdioxol-5-yl(furan-3-yl)methanol, one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals unequivocally. mdpi.com

Two-dimensional NMR experiments are crucial for establishing the bonding network within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Benzo[d] pharmafocuseurope.comacdlabs.comdioxol-5-yl(furan-3-yl)methanol, COSY would reveal correlations between the protons on the benzodioxole ring and between the protons on the furan (B31954) ring, confirming their respective substitution patterns.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily distinguished, proton signals. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for connecting different parts of the molecule. For instance, HMBC would show correlations from the methine proton (-CH(OH)-) to carbons in both the benzodioxole and furan rings, confirming the linkage between these three core fragments. Correlations from the aromatic protons to the carbons of the fused dioxole ring would also be visible. mdpi.com

Based on analogous structures containing the benzo[d] pharmafocuseurope.comacdlabs.comdioxole moiety, the following are expected ¹H and ¹³C NMR chemical shifts. mdpi.comijcmas.com

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
Aromatic H (Benzodioxole)~6.7-6.9~108-120Aromatic C, Methylene (B1212753) C (O-CH₂-O)
O-CH₂-O (Methylene)~5.9-6.0~101Quaternary Aromatic C (C-O)
Furan H~6.4-7.4~110-145Other Furan C, Methine C
Methine CH(OH)~5.7-5.8~70-75Aromatic C, Furan C
Hydroxyl OHVariable-Methine C, Methine H

Pulsed-field gradient (PFG) techniques are integral to modern NMR for improving spectral quality and enabling advanced experiments. wikipedia.org Gradients are used to selectively excite or dephase NMR signals, which is essential for suppressing unwanted signals (like residual solvents) and for selecting specific correlations in 2D experiments, leading to cleaner spectra with fewer artifacts. ucsb.edumagritek.com

Furthermore, PFG NMR is the basis of Diffusion Ordered Spectroscopy (DOSY). This experiment separates the NMR signals of different molecules in a mixture based on their diffusion rates, which correlate with their size and shape. rsc.org For a purified sample of Benzo[d] pharmafocuseurope.comacdlabs.comdioxol-5-yl(furan-3-yl)methanol, a DOSY experiment would show all proton signals aligned horizontally, indicating they all belong to a single molecule with a uniform diffusion coefficient. This provides powerful confirmation of the compound's purity and structural integrity. wikipedia.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an analytical technique used to determine the elemental composition of a molecule with high precision. mdpi.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, in this case, C₁₂H₁₀O₄.

PropertyValue
Molecular FormulaC₁₂H₁₀O₄
Monoisotopic Mass218.05791 u
Molar Mass218.205 g/mol
Calculated Exact Mass 218.0579

To be analyzed by a mass spectrometer, a neutral molecule must first be ionized. uky.edu The choice of ionization method can influence the resulting mass spectrum, particularly the extent of fragmentation.

Soft Ionization (e.g., Electrospray Ionization - ESI): These methods impart little excess energy to the molecule, often resulting in the observation of the intact molecular ion (or a protonated/sodiated version, [M+H]⁺ or [M+Na]⁺). acdlabs.comjove.com This is ideal for confirming the molecular weight of the parent compound. uky.edu

Hard Ionization (e.g., Electron Ionization - EI): This high-energy technique causes the molecular ion to break apart into smaller, characteristic fragment ions. pharmafocuseurope.comacdlabs.com Analyzing these fragments provides a "fingerprint" of the molecule and helps to confirm its structure. pharmafocuseurope.com

The fragmentation of Benzo[d] pharmafocuseurope.comacdlabs.comdioxol-5-yl(furan-3-yl)methanol would likely proceed through several key pathways. The most common fragmentation of the benzodioxole moiety involves the formation of a stable tropylium-like cation.

m/z (Mass/Charge)Proposed FragmentPathway
218[C₁₂H₁₀O₄]⁺Molecular Ion (M⁺)
201[M - OH]⁺Loss of hydroxyl radical
190[M - CO]⁺Loss of carbon monoxide
135[C₈H₇O₂]⁺Cleavage of the bond between the methine carbon and the furan ring, forming the benzodioxolylmethyl cation. mdpi.com
83[C₅H₃O]⁺Cleavage to form the furan-3-yl-methyl cation.
77[C₆H₅]⁺Loss of the dioxole group from the aromatic ring. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. Both Infrared (IR) and Raman spectroscopy provide information about the functional groups present. When a molecule absorbs infrared radiation, specific bonds vibrate at characteristic frequencies. Raman spectroscopy provides complementary information by measuring the inelastic scattering of monochromatic light.

The IR and Raman spectra of Benzo[d] pharmafocuseurope.comacdlabs.comdioxol-5-yl(furan-3-yl)methanol would display characteristic absorption bands that confirm the presence of its key functional groups. The analysis of these spectra is based on established correlations between vibrational frequencies and molecular substructures. gsconlinepress.com

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically around 3600-3200 cm⁻¹, is characteristic of the alcohol's hydroxyl (-OH) group.

C-H Stretches: Aromatic C-H stretching vibrations from both the benzodioxole and furan rings are expected to appear just above 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations for both ring systems typically occur in the 1620-1450 cm⁻¹ region. orientjchem.org

C-O-C Stretches: The asymmetric and symmetric stretches of the C-O-C linkages in both the furan and the dioxole rings give rise to strong, characteristic bands in the fingerprint region, generally between 1250 cm⁻¹ and 1020 cm⁻¹. scispace.com The C-O-C stretches of the five-membered dioxole ring are particularly diagnostic. orientjchem.org

CH₂ Vibrations: The methylene (-CH₂-) group in the dioxole ring exhibits characteristic scissoring, wagging, and twisting vibrations in the 1490-1200 cm⁻¹ range. orientjchem.org

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H stretch3600 - 3200Alcohol
Aromatic C-H stretch3100 - 3000Benzodioxole, Furan
Aromatic C=C stretch1620 - 1450Benzodioxole, Furan
CH₂ scissoring~1490Dioxole Ring
C-O-C asymmetric/symmetric stretch1250 - 1020Dioxole and Furan Rings
C-O stretch~1050Alcohol

X-ray Crystallography for Solid-State Structure Determination

No published data available.

Crystal Packing and Supramolecular Interactions

No published data available.

Computational Chemistry and Theoretical Studies of Benzo D 1 2 Dioxol 5 Yl Furan 3 Yl Methanol

Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Calculations

There is no published research containing theoretical calculations of the ¹H and ¹³C NMR chemical shifts for Benzo[d] ijcmas.comd-nb.infodioxol-5-yl(furan-3-yl)methanol. Such studies, typically employing methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, would be invaluable for confirming experimental assignments and understanding how the electronic environment of each nucleus is shaped by the molecule's three-dimensional structure. d-nb.infounn.edu.ng

Vibrational Frequency Calculations and Comparison with Experimental Spectra

A theoretical vibrational analysis of Benzo[d] ijcmas.comd-nb.infodioxol-5-yl(furan-3-yl)methanol has not been reported. This type of analysis involves calculating the harmonic vibrational frequencies to predict the appearance of infrared (IR) and Raman spectra. Comparing these calculated spectra with experimental data allows for precise assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-H, O-H, C-O, and C=C bonds within the furan (B31954) and benzodioxole ring systems.

UV-Visible Absorption Energy Predictions

No studies utilizing Time-Dependent Density Functional Theory (TD-DFT) or other methods to predict the electronic absorption spectrum of Benzo[d] ijcmas.comd-nb.infodioxol-5-yl(furan-3-yl)methanol are currently available. These calculations could identify the key molecular orbitals involved in the electronic transitions (e.g., π-π*) and predict the maximum absorption wavelengths (λmax), offering insights into the compound's chromophoric properties. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Low-Energy Conformers and Energy Barriers

The conformational space of Benzo[d] ijcmas.comd-nb.infodioxol-5-yl(furan-3-yl)methanol remains unexplored through computational methods. A thorough conformational analysis would involve scanning the potential energy surface by rotating the bonds connecting the methanol (B129727) bridge to the furan and benzodioxole rings. This would identify the most stable, low-energy conformers and calculate the energy barriers for rotation between them, which dictates the molecule's flexibility.

Solvent Effects on Molecular Conformation and Reactivity

The influence of different solvents on the conformation and potential reactivity of Benzo[d] ijcmas.comd-nb.infodioxol-5-yl(furan-3-yl)methanol has not been investigated via molecular dynamics simulations or continuum solvation models. Such studies are crucial for understanding how the polarity of the environment might affect the conformational equilibrium and the accessibility of reactive sites on the molecule. unn.edu.ng

Derivatization and Chemical Transformations of Benzo D 1 2 Dioxol 5 Yl Furan 3 Yl Methanol

Modification of the Hydroxyl Group

The secondary alcohol functionality is a prime site for various chemical modifications, including esterification, etherification, oxidation, reduction, and halogenation.

Esterification and Etherification Reactions

The hydroxyl group of Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol can be readily converted into esters and ethers, which can alter the molecule's polarity and biological activity.

Esterification is typically achieved by reacting the alcohol with an acylating agent such as an acid chloride or anhydride in the presence of a base. For instance, reaction with acetyl chloride in the presence of a tertiary amine like triethylamine or pyridine would yield the corresponding acetate ester.

Etherification , on the other hand, often involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The Williamson ether synthesis is a classic example of this transformation.

Reaction TypeReagentConditionsProduct
EsterificationAcetyl chloride, TriethylamineDichloromethane, 0 °C to rtBenzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methyl acetate
EsterificationAcetic anhydride, PyridineRoom temperatureBenzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methyl acetate
EtherificationSodium hydride, Methyl iodideTetrahydrofuran (B95107), 0 °C to rt5-(Furan-3-yl(methoxy)methyl)benzo[d] nih.govresearchgate.netdioxole
EtherificationPotassium tert-butoxide, Benzyl bromideDimethylformamide, rt5-((Benzyloxy)(furan-3-yl)methyl)benzo[d] nih.govresearchgate.netdioxole

Oxidation and Reduction Pathways

The secondary alcohol can be oxidized to the corresponding ketone, Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Milder reagents such as pyridinium chlorochromate (PCC) are often preferred to prevent over-oxidation or degradation of the furan (B31954) ring.

Reduction of the benzylic alcohol to the corresponding methylene (B1212753) compound, 5-(furan-3-ylmethyl)benzo[d] nih.govresearchgate.netdioxole, can be challenging due to the potential for furan ring degradation under harsh acidic conditions. For example, reduction with hydriodic acid has been shown to cause decomposition of furan rings. nih.gov Therefore, milder reduction methods, such as those involving catalytic hydrogenation or silane-based reducing agents, would be more suitable.

Reaction TypeReagentConditionsProduct
OxidationPyridinium chlorochromate (PCC)Dichloromethane, rtBenzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanone
OxidationDess-Martin periodinane (DMP)Dichloromethane, rtBenzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanone
ReductionTriethylsilane, Trifluoroacetic acidDichloromethane, rt5-(Furan-3-ylmethyl)benzo[d] nih.govresearchgate.netdioxole
ReductionH₂, Pd/CEthanol, rt5-(Tetrahydrofuran-3-ylmethyl)benzo[d] nih.govresearchgate.netdioxole

Halogenation at the Carbinol Position

The hydroxyl group can be replaced by a halogen atom, providing a versatile intermediate for further nucleophilic substitution reactions. Common halogenating agents include thionyl chloride for chlorination and phosphorus tribromide for bromination. These reactions typically proceed via an SN1 or SN2 mechanism, depending on the reaction conditions and the stability of the resulting carbocation.

Reaction TypeReagentConditionsProduct
ChlorinationThionyl chloride (SOCl₂)Pyridine, 0 °C to rt5-(Chloro(furan-3-yl)methyl)benzo[d] nih.govresearchgate.netdioxole
BrominationPhosphorus tribromide (PBr₃)Diethyl ether, 0 °C5-(Bromo(furan-3-yl)methyl)benzo[d] nih.govresearchgate.netdioxole

Functionalization of the Benzo[d]nih.govresearchgate.netdioxole Ring System

The electron-rich nature of the benzo[d] nih.govresearchgate.netdioxole ring makes it susceptible to electrophilic attack, allowing for the introduction of various substituents onto the aromatic core.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the benzodioxole ring are directed by the electron-donating nature of the dioxole group. Substitution typically occurs at the positions ortho and para to the oxygen atoms. In the case of Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol, the 6-position is the most likely site for electrophilic attack due to steric hindrance from the furan-3-yl)methanol substituent at the 5-position. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions.

Reaction TypeReagentConditionsMajor Product
NitrationHNO₃, H₂SO₄0 °C6-Nitrobenzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol
BrominationBr₂, Acetic acidRoom temperature6-Bromobenzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol
Friedel-Crafts AcylationAcetyl chloride, AlCl₃Carbon disulfide, 0 °C(6-Acetylbenzo[d] nih.govresearchgate.netdioxol-5-yl)(furan-3-yl)methanol

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. In the context of Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol, the oxygen atoms of the dioxole ring can direct the metalation to the adjacent ortho positions. However, the presence of the acidic hydroxyl proton would necessitate its prior protection or the use of excess organolithium reagent. Once the ortho-lithiated species is formed, it can be quenched with various electrophiles to introduce a wide range of functional groups at the 4- or 7-positions.

Metalating AgentElectrophileConditionsMajor Product
n-Butyllithium/TMEDAIodine (I₂)THF, -78 °C(4-Iodobenzo[d] nih.govresearchgate.netdioxol-5-yl)(furan-3-yl)methanol
sec-ButyllithiumDimethylformamide (DMF)THF, -78 °C5-(Furan-3-yl(hydroxy)methyl)-1,3-benzodioxole-4-carbaldehyde
n-ButyllithiumCarbon dioxide (CO₂)THF, -78 °C5-(Furan-3-yl(hydroxy)methyl)-1,3-benzodioxole-4-carboxylic acid

Palladium-Catalyzed C-H Activation

There are no specific studies in the reviewed literature describing the palladium-catalyzed C-H activation of Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol. The furan ring, in general, is known to undergo direct arylation via Pd-catalyzed C-H functionalization, typically at the C2 and C5 positions, which are most electronically activated. For a 3-substituted furan such as the one in the title compound, C-H activation would be expected to occur preferentially at the C2 or C5 position. However, without experimental data, the regioselectivity and feasibility of such a reaction on Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol remain undetermined.

Transformations of the Furan Ring System

The reactivity of the furan ring within Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol has not been specifically investigated in the available scientific literature. The sections below discuss common furan transformations, but it must be emphasized that these are general reaction types and have not been documented for the title compound.

Diels-Alder Reactions and Other Cycloadditions

No documented examples of Diels-Alder or other cycloaddition reactions involving Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol as the diene component were found. Furans can participate as dienes in [4+2] cycloaddition reactions with strong dienophiles to form oxa-bridged cyclohexene adducts. The substitution at the C3 position and the nature of the aryl-methanol substituent would influence the electronic properties and steric accessibility of the furan's diene system, but specific outcomes, yields, and stereoselectivities for this particular substrate are not reported.

Ring-Opening and Rearrangement Reactions

Scientific literature lacks reports on the ring-opening or rearrangement reactions of Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol. Furylmethanols, particularly those derived from furfural (furan-2-yl-methanols), can undergo acid-catalyzed rearrangements, such as the Piancatelli rearrangement, to yield cyclopentenone derivatives. Whether a similar reactivity pattern would be observed for a 3-substituted furylmethanol like the title compound is speculative and has not been experimentally verified.

Hydrogenation of the Furan Ring

There is no specific information available on the hydrogenation of the furan ring in Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol. The catalytic hydrogenation of furans can lead to various products, including the corresponding tetrahydrofuran, or can result in ring-opening to form diols or other aliphatic compounds. The reaction conditions, choice of catalyst (e.g., Palladium, Platinum, Nickel, Rhodium), and substrate structure determine the outcome. For the title compound, selective hydrogenation of the furan ring without affecting the benzodioxole moiety would be a potential synthetic pathway, but this has not been described.

Synthesis of Heterocyclic Adducts and Fused Systems

Construction of Benzodioxole- and Furan-Containing Heterocycles

No studies were identified that utilize Benzo[d] vulcanchem.comnist.govdioxol-5-yl(furan-3-yl)methanol as a precursor for the construction of more complex heterocyclic adducts or fused systems. The functional groups present—a secondary alcohol, a furan ring, and a benzodioxole ring—offer multiple potential reaction sites for elaboration into new heterocyclic structures. However, the synthetic exploration of this specific molecule for such purposes has not been reported in the reviewed literature.

Applications in Advanced Organic Synthesis

Benzo[d]vulcanchem.comwisdomlib.orgdioxol-5-yl(furan-3-yl)methanol as a Versatile Synthetic Intermediate

The potential of Benzo[d] vulcanchem.comwisdomlib.orgdioxol-5-yl(furan-3-yl)methanol as a versatile synthetic intermediate is theoretically plausible due to its inherent chemical features. The hydroxyl group of the methanol (B129727) bridge can be readily functionalized or transformed into other reactive groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. The furan (B31954) and benzo[d] vulcanchem.comwisdomlib.orgdioxole ring systems, both being electron-rich aromatic structures, are amenable to various electrophilic substitution reactions.

Despite these theoretical possibilities, dedicated studies detailing the exploitation of Benzo[d] vulcanchem.comwisdomlib.orgdioxol-5-yl(furan-3-yl)methanol as a multipurpose intermediate in organic synthesis are not prominently featured in the scientific literature. While numerous publications describe the synthesis and utility of various benzo[d] vulcanchem.comwisdomlib.orgdioxole and furan derivatives, specific examples of this particular compound's broad utility are not well-documented.

Integration into Total Synthesis Strategies of Complex Molecules

The benzo[d] vulcanchem.comwisdomlib.orgdioxole moiety is a common structural motif in a wide array of natural products, including several classes of alkaloids and lignans. This prevalence would suggest that a building block such as Benzo[d] vulcanchem.comwisdomlib.orgdioxol-5-yl(furan-3-yl)methanol could be a valuable precursor in the total synthesis of such complex molecules. The furan ring also offers a versatile handle for further chemical manipulation, including Diels-Alder reactions or oxidative ring-opening, to construct more intricate carbocyclic or heterocyclic systems.

Nevertheless, a thorough search of the chemical literature does not yield specific examples of total synthesis strategies where Benzo[d] vulcanchem.comwisdomlib.orgdioxol-5-yl(furan-3-yl)methanol has been explicitly employed as a key starting material or intermediate. While unified synthetic routes to benzo[d] vulcanchem.comwisdomlib.orgdioxole-type alkaloids have been developed, the specific contribution of this furan-containing derivative is not highlighted.

Design and Synthesis of Novel Chemical Scaffolds Based on the Core Structure

The unique combination of the benzo[d] vulcanchem.comwisdomlib.orgdioxole and furan rings in a single molecule provides a foundation for the design of novel chemical scaffolds. These scaffolds could serve as templates for the development of new classes of compounds with potential applications in drug discovery and materials science. The rigid nature of the aromatic rings combined with the flexible linker could allow for the precise spatial arrangement of substituents, a key aspect in the design of molecules with specific biological activities.

Future Directions and Emerging Research Opportunities

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical reactions, offering green and highly selective alternatives to traditional methods. nih.gov The furan (B31954) moiety within Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol is a prime candidate for such transformations.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. researchgate.net For furan derivatives, photocatalytic strategies have been developed to achieve transformations such as furan-to-pyrrole conversions, which involve swapping the oxygen heteroatom with a nitrogen group. researchgate.netnih.govsynthesisspotlight.com This type of skeletal editing could be applied to Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol to generate novel heterocyclic structures that would be difficult to access through conventional means. researchgate.net Furthermore, photocatalysis can facilitate radical reactions, opening pathways for functionalizing the furan or benzodioxole rings under mild conditions. acs.org

Electrocatalysis: Electrocatalytic methods provide another promising green alternative for transforming furan compounds. nih.govrsc.org These techniques use renewable electricity to drive oxidation and reduction reactions with high precision and control. rsc.orgacs.org For Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol, electrocatalysis could be explored for:

Selective Oxidation: The secondary alcohol group could be selectively oxidized to a ketone, yielding Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanone.

Hydrogenation: The furan ring can be selectively hydrogenated to afford dihydrofuran or tetrahydrofuran (B95107) derivatives, altering the electronic properties and three-dimensional structure of the molecule. rsc.org

Annulation Reactions: Electrochemical strategies have been developed for the [3+2] annulation of alkynes and β-keto compounds to synthesize polysubstituted furans, demonstrating the utility of electrochemistry in building complex furan-containing molecules. chemistryviews.org

The primary advantage of these methods lies in their ability to operate at room temperature and pressure, often avoiding harsh reagents and reducing waste. rsc.org

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis and chemoenzymatic approaches offer highly selective and environmentally benign routes for chemical synthesis. nih.govacs.org The use of enzymes can lead to products with high stereoselectivity, which is particularly relevant for the chiral center in Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol.

Biocatalytic Reduction: The synthesis of the target alcohol from its corresponding ketone could be achieved with high enantioselectivity using biocatalytic reduction. nih.gov Enzymes such as alcohol dehydrogenases or reductases from various microorganisms can selectively reduce the carbonyl group to produce either the (R)- or (S)-enantiomer of the alcohol, depending on the specific enzyme used. acs.orgresearchgate.net This approach avoids the formation of racemic mixtures and the need for subsequent chiral resolution steps.

Lipase-Catalyzed Reactions: Lipases are versatile enzymes widely used in organic synthesis. acs.org For instance, Candida antarctica lipase (B570770) B (CalB) is known for its ability to catalyze esterification and transesterification reactions with high selectivity. acs.orgresearchgate.net This could be employed in a kinetic resolution process where one enantiomer of racemic Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol is selectively acylated, allowing for the separation of the unreacted enantiomer and the acylated product.

The integration of biocatalytic steps into a synthetic sequence, known as a chemoenzymatic cascade, can streamline the production of valuable furan-based chemicals from biomass-derived starting materials. nih.govacs.org

Development of Advanced Computational Models for Structure-Reactivity Prediction

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental design and accelerating discovery. chemrxiv.orgchemrxiv.org

Predicting Metabolism and Toxicity: Mathematical models of metabolism, such as those that predict cytochrome P450 activity, can be used to assess the potential bioactivation of the furan ring in Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol. nih.govnih.gov The furan moiety is a known structural alert, as it can be bioactivated via epoxidation to form reactive metabolites. nih.gov Computational models can predict the likelihood of such pathways, providing an early assessment of potential toxicity and guiding the design of safer analogues. nih.gov

Reaction Outcome Prediction: Machine learning algorithms are increasingly used to predict the outcomes of chemical reactions, including yields and stereoselectivities. chemrxiv.org By training models on large datasets of known reactions, it is possible to predict how Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol might behave under various reaction conditions. This can save significant time and resources by prioritizing experiments that are most likely to succeed. These models often rely on molecular fingerprints derived from 2D Lewis structures as inputs. chemrxiv.org

Reactive Molecular Dynamics: For complex processes like polymerization or degradation, reactive force fields like ReaxFF can simulate chemical reactions at the atomic scale. researchgate.net Such simulations could model the thermal stability and decomposition pathways of furan-containing materials derived from the target compound.

Computational MethodApplication Area for Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanolPredicted Outcome
Metabolism Modeling (e.g., XenoSite)Drug Development, ToxicologyLikelihood of furan ring bioactivation, formation of reactive metabolites. nih.gov
Machine Learning (MFF Input)Reaction OptimizationPrediction of reaction yields and stereoselectivity under various conditions. chemrxiv.org
Reactive Force Fields (e.g., ReaxFF)Materials ScienceSimulation of thermal decomposition and polymerization pathways. researchgate.net

Synthesis of Stereoisomers and Chiral Resolution Techniques

The carbinol carbon in Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol is a stereocenter, meaning the compound exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are crucial, as they often exhibit different biological activities.

Asymmetric Synthesis: The most efficient way to obtain a single enantiomer is through asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one stereoisomer over the other. As mentioned in section 8.2, biocatalytic reduction is a powerful method for this.

Chiral Resolution: When a racemic mixture is produced, chiral resolution is required to separate the enantiomers. wikipedia.org Common techniques include:

Diastereomeric Salt Formation: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org The resolving agent can then be removed to yield the pure enantiomers of the alcohol.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. nih.gov This technique provides high-purity enantiomers and is also used to determine the enantiomeric excess of a sample. researchgate.net

Enzymatic Kinetic Resolution: As described in section 8.2, enzymes can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the remaining unreacted enantiomer. nih.gov

The determination of the absolute configuration of the separated enantiomers is typically achieved using techniques such as X-ray crystallography of a suitable derivative or by spectroscopic methods like circular dichroism. nih.gov

Investigating Solid-State Reactivity and Mechanochemistry

Mechanochemistry explores how mechanical force can induce chemical transformations, often in the absence of solvents. acs.org This field offers opportunities for green chemistry and the discovery of novel reaction pathways that are inaccessible through traditional solution-phase methods.

The reactivity of furan-containing compounds under mechanical stress has been a subject of computational exploration. acs.org For a molecule like Benzo[d] nih.govresearchgate.netdioxol-5-yl(furan-3-yl)methanol, mechanochemical activation could potentially lead to:

Polymerization: Grinding or milling could induce solid-state polymerization through reactions involving the furan ring or the alcohol functionality.

Ring-Opening Reactions: Mechanical force could be used to promote the retro-Diels-Alder reaction of furan adducts or other ring-opening transformations, which might proceed differently than under thermal conditions. acs.orgacs.org

Formation of Novel Crystalline Phases: The application of pressure could lead to the formation of new polymorphs or co-crystals with unique physical and chemical properties.

Investigating the solid-state reactivity of this compound could uncover new materials and transformations, expanding its utility beyond its current applications.

Q & A

What are the common synthetic routes for Benzo[d][1,3]dioxol-5-yl(furan-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves coupling reactions between benzo[d][1,3]dioxole and furan derivatives. Key steps include:

  • Catalytic cross-coupling : Use of Pd(OAc)₂ with ligands like XPhos in a dioxane/water mixture at 100°C to facilitate Suzuki-Miyaura couplings, achieving yields up to 90% under optimized conditions .
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while methanol/water mixtures aid in purification .
  • Temperature control : Maintaining 80–100°C prevents side reactions, especially in multi-step syntheses involving halogenated intermediates .

For optimization, iterative adjustment of catalyst loading (e.g., 2–5 mol% Pd) and base (K₃PO₄ vs. NaH) can enhance efficiency. Purification via silica gel chromatography or recrystallization from ethanol ensures >95% purity .

How is the structural integrity of this compound confirmed post-synthesis?

Basic Research Question
Structural confirmation employs a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify characteristic peaks, such as the methylene protons (δ 4.8–5.2 ppm) in the dioxole ring and furan protons (δ 6.5–7.5 ppm) .
  • IR spectroscopy : Bands at 1705 cm⁻¹ (C=O stretch) and 1515 cm⁻¹ (C-O-C in dioxole) validate functional groups .
  • HPLC/MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 307.14), while HPLC monitors purity (>98%) .

Discrepancies in spectral data, such as unexpected splitting in NMR, may indicate stereoisomers or impurities, necessitating further purification or 2D NMR analysis .

What in vitro assays are utilized to evaluate the biological activity of this compound, and how do results compare to structurally similar compounds?

Advanced Research Question
Common assays include:

  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, with IC₅₀ values compared to urea derivatives (e.g., 1-(benzo[d][1,3]dioxol-5-yl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea) .
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2), showing lower EC₅₀ (1–10 µM) than analogs lacking the furan group .
  • Receptor binding : Radioligand displacement assays for GPCRs, where the dioxole moiety enhances affinity by 2–3 fold compared to benzofuran analogs .

Structural analogs with pyridine or isoxazole substitutions exhibit reduced activity, highlighting the critical role of the furan-dioxole scaffold .

How can molecular docking simulations be applied to predict the interaction mechanisms of this compound with biological targets?

Advanced Research Question
Computational workflows include:

  • Target preparation : Using PDB structures (e.g., COX-2 or EGFR kinases) with water molecules removed and hydrogen atoms added .
  • Docking software : AutoDock Vina or Schrödinger Suite to simulate ligand binding, revealing hydrogen bonds between the dioxole oxygen and Arg120 in COX-2 .
  • Free energy calculations : MM-GBSA predicts binding affinities (ΔG ~ -8.5 kcal/mol), correlating with experimental IC₅₀ data .

Validation involves comparing docking poses with crystallographic data from related compounds, such as benzofuran-carboxamides .

What strategies are effective in resolving discrepancies in spectroscopic data during the characterization of derivatives?

Advanced Research Question
Approaches to address inconsistencies:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 6.5–7.5 ppm) by correlating ¹H-¹³C couplings .
  • Isotopic labeling : ¹⁸O labeling of the dioxole ring confirms oxidative stability under reaction conditions .
  • Crystallography : Single-crystal X-ray diffraction (if applicable) provides unambiguous confirmation of stereochemistry .

For mass spectrometry anomalies (e.g., unexpected m/z peaks), high-resolution FT-ICR MS distinguishes between isobaric impurities and adducts .

How do structural modifications to the furan and benzo[d][1,3]dioxol-5-yl moieties influence the pharmacological profile?

Advanced Research Question
Key findings from structure-activity relationship (SAR) studies:

  • Furan substitution : Replacing furan with thiophene reduces anticonvulsant activity (ED₅₀ increases from 15 mg/kg to 30 mg/kg in MES models) .
  • Dioxole methylation : Adding methyl groups at the dioxole 4-position improves metabolic stability (t₁/₂ > 120 min in liver microsomes) but reduces solubility .
  • Hybrid scaffolds : Incorporating pyridazine (e.g., 3-(benzo[d][1,3]dioxol-5-yl)-6-((2,5-dimethylbenzyl)thio)pyridazine) enhances kinase inhibition by 5-fold via π-π stacking .

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